1-(Phenylsulfanyl)bicyclo[4.1.0]heptan-2-one
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Overview
Description
1-(Phenylsulfanyl)bicyclo[410]heptan-2-one is a compound that belongs to the class of bicyclic molecules These molecules are characterized by their unique structure, which includes two interconnected rings
Preparation Methods
The synthesis of 1-(Phenylsulfanyl)bicyclo[4.1.0]heptan-2-one typically involves the transition metal-catalyzed cycloisomerization of 1,6-enynes. This process is often catalyzed by metals such as platinum (Pt) or gold (Au). The reaction conditions are carefully controlled to ensure the formation of the desired bicyclic structure . Industrial production methods may involve similar catalytic processes, with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-(Phenylsulfanyl)bicyclo[4.1.0]heptan-2-one can undergo a variety of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
1-(Phenylsulfanyl)bicyclo[4.1.0]heptan-2-one has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it a valuable tool in biochemical studies.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs and treatments.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 1-(Phenylsulfanyl)bicyclo[4.1.0]heptan-2-one exerts its effects involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-(Phenylsulfanyl)bicyclo[4.1.0]heptan-2-one can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptan-2-one:
Bicyclo[3.1.1]heptane: This compound features a different ring system, which affects its chemical properties and reactivity.
Bicyclo[4.1.0]heptane: This compound is structurally similar but lacks the phenylsulfanyl group, which significantly alters its chemical behavior.
The uniqueness of this compound lies in its specific combination of a bicyclic structure with a phenylsulfanyl group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
113975-64-7 |
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Molecular Formula |
C13H14OS |
Molecular Weight |
218.32 g/mol |
IUPAC Name |
1-phenylsulfanylbicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C13H14OS/c14-12-8-4-5-10-9-13(10,12)15-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2 |
InChI Key |
PEARURIEXZHMKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC2(C(=O)C1)SC3=CC=CC=C3 |
Origin of Product |
United States |
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